molecular formula C12H11NO2S2 B2714633 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid CAS No. 872103-29-2

2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

Cat. No.: B2714633
CAS No.: 872103-29-2
M. Wt: 265.35
InChI Key: VVRYUMXCFLDGRE-UHFFFAOYSA-N
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Description

“2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid” is a chemical compound with the molecular formula C12H11NO2S2. It has a molecular weight of 265.36 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO2S2/c14-12(15)10-8-3-6-16-7-9(8)17-11(10)13-4-1-2-5-13/h1-2,4-5H,3,6-7H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 265.36 .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

Several studies focus on the synthesis of structurally related compounds, highlighting methods to create various derivatives with potential for further research applications. For instance, the development of novel 2-carboxylic acids from 3-acetyl-4H-[1]benzopyran-4-one and benzothiopyran-4-one demonstrates an interest in exploring the antiallergic properties of these compounds, though not directly related to the exact chemical , it sheds light on the synthetic pathways that could be explored for similar structures (Philipp, Jirkovsky, & Martel, 1980).

Electropolymerization and Fluorescence

Research into N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole and its electropolymerization properties indicates a pathway for creating polymer films with stable electrochemical characteristics. The focus on electropolymerizable compounds suggests potential applications in creating materials with specific electronic or optical properties (Lengkeek, Harrowfield, & Koutsantonis, 2010).

Chemical Properties and Applications

Chemical Reactivity and Functionalization

Studies on cyclic amines and their redox-annulations with α,β-unsaturated carbonyl compounds provide insights into the chemical reactivity of related pyrrole structures. This research demonstrates the versatility of these compounds in chemical synthesis, suggesting their use in constructing complex molecular architectures (Kang, Richers, Sawicki, & Seidel, 2015).

Molecular Recognition

The ability of modified calix[4]pyrrole receptors to bind aromatic N-oxides in water through a combination of hydrogen bonding and other interactions points to applications in molecular recognition and sensor development. This research highlights the potential for designing receptors with high specificity and sensitivity for various molecular targets (Verdejo, Gil-Ramírez, & Ballester, 2009).

Potential Biomedical Applications

Biomedical Marker Particles

The synthesis of carboxylic acid-functionalized polypyrrole-silica microparticles and their characterization for use as biomedical marker particles in immunodiagnostic assays showcases a direct application of similar compounds in healthcare. The increased optical absorbance of these microparticles compared to commercial alternatives underlines their potential in enhancing the sensitivity and specificity of diagnostic tests (Maeda, Corradi, & Armes, 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . The safety data sheet (SDS) for this compound should be consulted for more detailed safety information .

Properties

IUPAC Name

2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c14-12(15)10-8-3-6-16-7-9(8)17-11(10)13-4-1-2-5-13/h1-2,4-5H,3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRYUMXCFLDGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1C(=C(S2)N3C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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